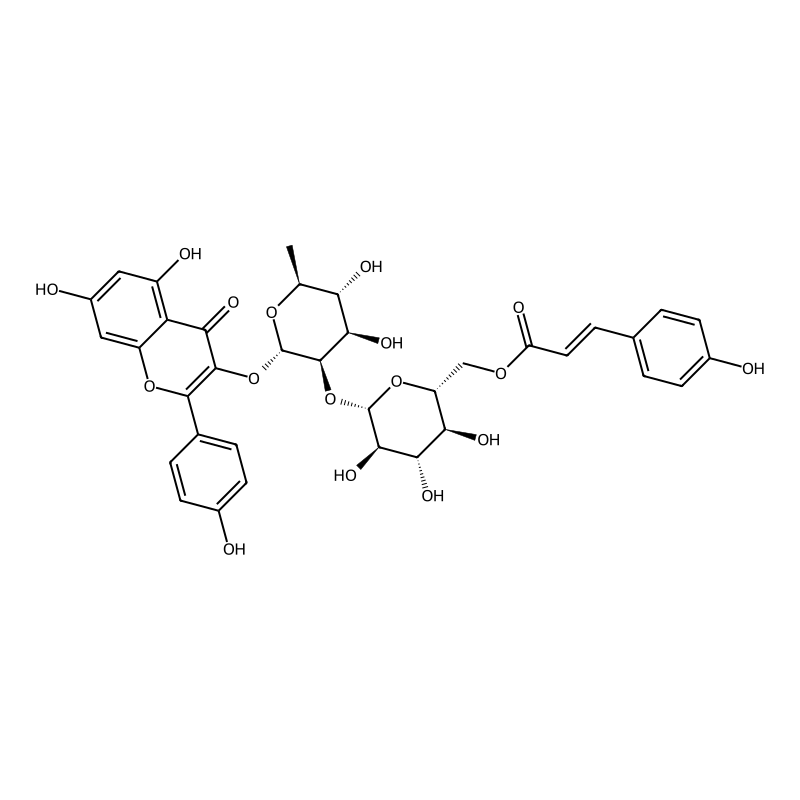

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Activity:

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside, a natural product found in various plants, has been studied for its antioxidant properties. Several research studies suggest its potential in scavenging free radicals and protecting cells from oxidative damage linked to various chronic diseases.

- A study published in the journal "Food & Function" demonstrated the compound's ability to reduce free radical formation and protect human liver cells from oxidative stress [].

Anti-inflammatory Effects:

Research suggests that Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside might possess anti-inflammatory properties. Studies indicate its potential in reducing inflammation and associated symptoms in various disease models.

- A study published in "Biochemistry Research International" reported the compound's ability to suppress inflammatory mediators in lipopolysaccharide-induced macrophages, suggesting its potential in inflammatory diseases [].

Other Potential Applications:

While preliminary research suggests its potential in various areas, further investigations are needed to fully understand the therapeutic efficacy of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside:

- Neuroprotective effects: Studies suggest potential neuroprotective properties, but more research is needed to understand its mechanisms and clinical applications [].

- Anticancer effects: Preliminary studies suggest anti-cancer properties, but further in-vivo and clinical trials are needed to validate its efficacy [].

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a complex flavonoid compound, specifically a glycoside of kaempferol. It features a kaempferol backbone substituted at the 3-position with a glucosyl moiety, which is further linked to a trans-p-coumaroyl group at the 6''' position. This structure contributes to its unique properties and potential biological activities. The molecular formula for this compound is C36H36O17, and it has a molecular weight of approximately 740.7 g/mol .

The primary focus of K3G research is its antioxidant activity. It is believed to act as a free radical scavenger, donating electrons to stabilize free radicals and prevent cellular damage [, ]. However, the specific mechanisms by which K3G interacts with biological systems require further investigation.

The chemical reactivity of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside can be influenced by its functional groups:

- Hydrolysis: The glycosidic bonds can undergo hydrolysis in acidic or enzymatic conditions, releasing kaempferol and other sugar moieties.

- Oxidation: The flavonoid structure can be oxidized, affecting its antioxidant properties.

- Reduction: Certain functional groups may be reduced under specific conditions, altering the compound's biological activity.

These reactions are significant for understanding how the compound may behave in biological systems and during synthesis.

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside exhibits various biological activities:

- Antioxidant Properties: Like many flavonoids, it demonstrates strong antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound has been shown to reduce inflammation markers in various studies, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential: Preliminary studies indicate that this compound may inhibit cancer cell proliferation, although more research is needed to establish its efficacy and mechanisms.

Synthesis of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside can be achieved through several methods:

- Natural Extraction: Isolated from various plants known to contain flavonoids, such as certain species of Ginkgo or Hibiscus.

- Chemical Synthesis: Utilizing organic synthesis techniques to construct the flavonoid backbone and introduce the coumaroyl and glucosyl groups.

- Enzymatic Synthesis: Employing glycosyltransferases to selectively add sugar moieties to kaempferol.

Each method has its advantages and limitations concerning yield, purity, and environmental impact.

The applications of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside are diverse:

- Nutraceuticals: Used in dietary supplements for its health benefits related to antioxidant and anti-inflammatory properties.

- Pharmaceuticals: Potential development as a therapeutic agent for conditions like cancer and cardiovascular diseases due to its biological activities.

- Cosmetics: Incorporated into skincare products for its antioxidant properties, helping to protect skin from damage.

Interaction studies involving Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside focus on:

- Protein Binding: Investigating how this compound interacts with various proteins, which can influence its bioavailability and efficacy.

- Synergistic Effects: Studies on how it works in combination with other phytochemicals or drugs to enhance therapeutic effects.

These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside shares structural similarities with several other flavonoid glycosides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Kaempferol 3-O-glucoside | Simple glucoside of kaempferol | Lacks coumaroyl substitution |

| Quercetin 3-O-glucoside | Similar structure with quercetin | Different aglycone structure |

| Rutin | Quercetin derivative with rhamnose | Contains a rhamnose sugar but lacks coumaroyl group |

The unique feature of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside lies in its specific glycosidic linkages and the presence of both coumaroyl and rhamnose moieties, which contribute to its distinct biological properties compared to these similar compounds.

This comprehensive overview highlights the significance of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside in both scientific research and potential applications across various fields.

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a complex flavonoid glycoside that consists of a kaempferol core structure with a disaccharide moiety (glucosyl-rhamnoside) attached at the 3-O position, and further modified with a p-coumaroyl group [1]. This compound has been isolated from various plant sources, including Ginkgo biloba leaves, where it exhibits antioxidant properties [1] [2]. The biosynthesis of this specialized metabolite involves multiple enzymatic steps, beginning with precursor formation and proceeding through glycosylation and acylation reactions [3] [4].

Precursor Utilization in Flavonoid Metabolism

The biosynthesis of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside begins with the formation of its core structure, kaempferol, through the flavonoid biosynthetic pathway [4]. This pathway utilizes phenylalanine as the primary precursor, which undergoes a series of enzymatic transformations to produce the flavonol aglycone [4] [5].

The initial step involves the deamination of phenylalanine by phenylalanine ammonia-lyase to form cinnamic acid, which is subsequently hydroxylated by cinnamate 4-hydroxylase to produce p-coumaric acid [6] [5]. The p-coumaric acid is then activated by 4-coumarate-CoA ligase to form p-coumaroyl-CoA, a central intermediate in the biosynthesis of various plant secondary metabolites including flavonoids [7] [6].

| Enzyme | Substrate | Product | Role in Biosynthesis |

|---|---|---|---|

| Phenylalanine ammonia-lyase | Phenylalanine | Cinnamic acid | Initial step in phenylpropanoid pathway [6] [5] |

| Cinnamate 4-hydroxylase | Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid [6] [4] |

| 4-Coumarate-CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | Activation of p-coumaric acid [7] [6] |

| Chalcone synthase | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | Formation of C15 flavonoid skeleton [4] [5] |

| Chalcone isomerase | Naringenin chalcone | Naringenin | Isomerization to form flavanone [4] [3] |

| Flavanone 3-hydroxylase | Naringenin | Dihydrokaempferol | Hydroxylation at C-3 position [8] [9] |

| Flavonol synthase | Dihydrokaempferol | Kaempferol | Formation of flavonol structure [8] [9] |

The formation of the flavonoid skeleton begins with the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase, to form naringenin chalcone [4]. This intermediate is subsequently isomerized by chalcone isomerase to produce naringenin, a flavanone [3] [4]. Naringenin undergoes hydroxylation at the C-3 position by flavanone 3-hydroxylase to form dihydrokaempferol, which is then converted to kaempferol by flavonol synthase through the introduction of a double bond between C-2 and C-3 [8] [9].

The biosynthesis of kaempferol represents a critical branch point in flavonoid metabolism, as this flavonol serves as a substrate for various modifications, including glycosylation and acylation, leading to the formation of complex derivatives such as Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside [3] [8].

Glycosyltransferases and Acyltransferases in Glycoside Formation

The conversion of kaempferol to Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside involves sequential glycosylation and acylation reactions catalyzed by specific glycosyltransferases and acyltransferases [10] [11]. These enzymes play crucial roles in modifying the flavonoid skeleton, thereby altering its physicochemical properties and biological activities [12] [11].

Glycosylation of kaempferol occurs primarily at the 3-O position and is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar moieties from UDP-activated sugars to the hydroxyl group of the flavonoid acceptor [10] [13]. The formation of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside involves the sequential addition of rhamnose and glucose to the 3-O position of kaempferol [1] .

| Enzyme Type | Specific Enzyme | Reaction Catalyzed | Substrate Specificity |

|---|---|---|---|

| Flavonol 3-O-glycosyltransferase | UGT78D1/UGT78D2 | Transfer of rhamnose to kaempferol 3-OH | Preferential activity toward flavonols [3] [10] |

| Glucosyltransferase | UGT73C6/UGT73C8 | Transfer of glucose to rhamnosylated kaempferol | Recognition of rhamnosylated flavonols [10] [15] |

| p-Coumaroyl-CoA:glycoside acyltransferase | BAHD acyltransferase | Transfer of p-coumaroyl group to glucose moiety | Preference for p-coumaroyl-CoA as acyl donor [12] [16] |

The first glycosylation step involves the transfer of a rhamnose moiety to the 3-OH position of kaempferol, catalyzed by a flavonol 3-O-rhamnosyltransferase, resulting in the formation of kaempferol 3-O-rhamnoside [3] [10]. Subsequently, a specific glucosyltransferase catalyzes the addition of a glucose unit to the 2'' position of the rhamnose moiety, forming kaempferol 3-O-(2''-glucosyl)rhamnoside [10] [15].

The final step in the biosynthesis of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside involves the acylation of the glucose moiety with a p-coumaroyl group [12]. This reaction is catalyzed by a p-coumaroyl-CoA:glycoside acyltransferase, which transfers the p-coumaroyl group from p-coumaroyl-CoA to the 6''' position of the glucose unit [12] [16]. These acyltransferases belong to the BAHD family of acyltransferases, which utilize CoA-activated acyl donors for the acylation of various plant metabolites [16] [17].

The regiospecificity of glycosyltransferases and acyltransferases is crucial for the formation of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside, as these enzymes determine the positions at which the sugar and acyl moieties are attached to the flavonoid skeleton [10] [12]. The enzymatic acylation of flavonoid glycosides with p-coumaroyl groups has been shown to enhance their stability and alter their biological activities [12] [13].

Transcriptional Control of Coumaroyl Group Incorporation

The incorporation of the p-coumaroyl group into Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is regulated at the transcriptional level by various transcription factors that control the expression of genes encoding the enzymes involved in p-coumaroyl-CoA biosynthesis and its subsequent transfer to the glycosylated flavonoid [18] [9].

The biosynthesis of p-coumaroyl-CoA, which serves as the acyl donor for the acylation reaction, is regulated by transcription factors that control the expression of genes in the phenylpropanoid pathway, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase [18] [6]. These transcription factors belong to various families, including MYB, bHLH, and WRKY, which bind to specific regulatory elements in the promoters of target genes [18] [19].

| Transcription Factor Family | Representative Members | Target Genes | Regulatory Function |

|---|---|---|---|

| MYB | MYB11, MYB12, MYB111 | Flavonol biosynthesis genes | Activation of flavonol-specific genes [18] [9] |

| bHLH | MYC2, bHLH60 | Phenylpropanoid pathway genes | Regulation of phenylpropanoid metabolism [18] [20] |

| WRKY | WRKY30, WRKY44 | Defense-related genes | Response to biotic and abiotic stresses [18] [21] |

| AP2/ERF | ERF-EAR3 | Flavonoid hydroxylase genes | Repression of flavonoid biosynthesis [18] [19] |

MYB transcription factors, particularly MYB11, MYB12, and MYB111, play crucial roles in regulating flavonol biosynthesis by activating the expression of genes involved in the early steps of flavonoid biosynthesis, including chalcone synthase, chalcone isomerase, and flavonol synthase [18] [9]. These transcription factors bind to specific motifs in the promoters of target genes and recruit the transcriptional machinery to initiate gene expression [9] [22].

The expression of genes encoding acyltransferases responsible for the incorporation of the p-coumaroyl group into flavonoid glycosides is also regulated by specific transcription factors [18] [20]. These transcription factors respond to various environmental stimuli, such as light, temperature, and pathogen attack, thereby modulating the acylation of flavonoid glycosides as part of the plant's adaptive response [18] [21].

Post-transcriptional regulation of gene expression by microRNAs also contributes to the control of p-coumaroyl group incorporation [18]. For instance, miR858a has been shown to target MYB transcription factors involved in flavonol biosynthesis, thereby indirectly affecting the acylation of flavonoid glycosides [18] [19]. Additionally, the stability and activity of transcription factors are regulated by various post-translational modifications, including phosphorylation and ubiquitination, which further fine-tune the expression of genes involved in flavonoid acylation [18] [20].

The transcriptional control of coumaroyl group incorporation ensures the coordinated expression of genes involved in the biosynthesis of p-coumaroyl-CoA and its subsequent transfer to flavonoid glycosides, thereby regulating the production of acylated flavonoids such as Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside in response to developmental and environmental cues [18] [21].

Competing Pathways in Secondary Metabolite Production

The biosynthesis of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside competes with various other metabolic pathways for common precursors and intermediates, particularly p-coumaroyl-CoA, which serves as a key branch point in plant secondary metabolism [7] [6]. This competition influences the flux of metabolites through different pathways and ultimately affects the accumulation of specific secondary metabolites [6] [23].

p-Coumaroyl-CoA, derived from p-coumaric acid, is a central intermediate in the biosynthesis of various plant secondary metabolites, including flavonoids, lignins, coumarins, and stilbenes [7] [6]. The allocation of p-coumaroyl-CoA to these different pathways is regulated by the relative activities of the enzymes that utilize this intermediate as a substrate [6] [24].

| Competing Pathway | Key Enzymes | End Products | Competition Mechanism |

|---|---|---|---|

| Lignin biosynthesis | Cinnamoyl-CoA reductase, Cinnamyl alcohol dehydrogenase | Lignin polymers | Competition for p-coumaroyl-CoA [7] [6] |

| Coumarin biosynthesis | 2-Coumarate O-beta-glucosyltransferase | Coumarins | Diversion of p-coumaric acid [6] [24] |

| Stilbene biosynthesis | Stilbene synthase | Resveratrol and derivatives | Alternative utilization of p-coumaroyl-CoA [7] [5] |

| Anthocyanin biosynthesis | Dihydroflavonol 4-reductase, Anthocyanidin synthase | Anthocyanins | Competition for dihydroflavonols [5] [23] |

The competition between flavonoid biosynthesis and lignin biosynthesis is particularly significant, as both pathways utilize p-coumaroyl-CoA as a substrate [7] [6]. Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, converts p-coumaroyl-CoA to p-coumaraldehyde, which is subsequently reduced to p-coumaryl alcohol, a monolignol precursor [6] [24]. The activity of this enzyme directly competes with chalcone synthase, which utilizes p-coumaroyl-CoA for flavonoid biosynthesis [7] [5].

Feedback inhibition mechanisms also play important roles in regulating the flux of metabolites through competing pathways [23]. For instance, the accumulation of flavonols has been shown to inhibit the activity of phenylalanine ammonia-lyase, the first enzyme in the phenylpropanoid pathway, thereby reducing the overall flux through this pathway [23]. Similarly, the accumulation of p-coumaroyl-CoA can inhibit the activity of 4-coumarate-CoA ligase, affecting the conversion of p-coumaric acid to p-coumaroyl-CoA [23] [17].

The expression of genes encoding enzymes involved in competing pathways is coordinately regulated by transcription factors that respond to various environmental and developmental signals [21] [20]. For example, MYB transcription factors can differentially regulate the expression of genes involved in flavonoid and lignin biosynthesis, thereby influencing the allocation of p-coumaroyl-CoA to these pathways [9] [21].

The synthesis of kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside represents a significant challenge in flavonoid chemistry due to the presence of multiple glycosidic linkages and the requirement for regioselective coumaroylation. Several advanced total synthesis strategies have been developed to address these complexities.

Gold(I)-Catalyzed Glycosylation Methodologies

Gold(I)-catalyzed glycosylation has emerged as a powerful tool for constructing complex glycosidic bonds in flavonoid synthesis [1] [2]. The use of glycosyl ortho-alkynylbenzoates as donors with Ph₃PAuNTf₂ catalyst provides exceptional control over stereochemistry and regioselectivity [3]. This methodology offers several advantages including catalytic promotion, wide substrate scope, and operational simplicity under mild reaction conditions [4]. The gold(I) catalytic cycle involves formation of key intermediates such as 1-glycosyloxyisochromenylium-4-gold(I) complexes, which enable precise control over anomeric configuration [1].

Recent developments in gold(I)-catalyzed methods include the use of glycosyl ynenoates as donors, which have demonstrated remarkable efficiency in oligosaccharide synthesis [5]. The incorporation of N-heterocyclic carbene (NHC) gold complexes has further enhanced the selectivity and efficiency of these transformations [6]. Studies have shown that NHC-gold catalysts can achieve yields of 75-98% in glycosylation reactions while maintaining excellent stereoselectivity [7].

Enzymatic Glycosylation Approaches

Enzymatic glycosylation represents a highly stereoselective and environmentally friendly approach to complex carbohydrate synthesis [8] [9]. Glycosyltransferases and glycosidases offer precise control over anomeric configuration without the need for protecting groups [10]. The use of uridine diphospho-glycosyltransferases (UGTs) has been particularly successful in flavonoid glycoside synthesis, providing excellent regio- and stereoselectivity [11].

Recent advances in enzymatic methods include the development of glycosynthases through protein engineering, which eliminate the competing hydrolysis reaction while maintaining synthetic capability [10]. The application of sugar oxazolines as activated donor substrates has significantly enhanced the efficiency of endoglycosidase-catalyzed transglycosylation reactions [10]. Studies demonstrate that these enzymatic approaches can achieve yields of 60-90% while maintaining exceptional stereochemical control [9].

Chemical Glycosylation with Protecting Group Strategies

Traditional chemical glycosylation methods rely heavily on sophisticated protecting group strategies to achieve regioselective glycosidic bond formation [12] [13]. The synthesis of complex disaccharide units such as the glucosyl-rhamnose moiety requires careful orchestration of protecting groups to enable sequential glycosylation reactions [14] [15].

Key protecting group strategies include the use of benzyl ethers for permanent protection, acetyl esters for participating group effects, and benzylidene acetals for regioselective protection of vicinal diols [14]. The development of orthogonal protecting group sets has enabled more efficient synthetic routes by allowing selective deprotection at different stages of the synthesis [16].

| Method | Key Features | Advantages | Limitations | Typical Yields |

|---|---|---|---|---|

| Gold(I)-Catalyzed Glycosylation | Uses glycosyl o-alkynylbenzoates as donors, Ph₃PAuNTf₂ catalyst, mild conditions | Catalytic promotion, wide substrate scope, operationally simple | Requires specialized gold catalysts, sensitivity to moisture | 75-98% |

| Enzymatic Glycosylation | Uses glycosyltransferases or glycosidases, environmentally friendly, high selectivity | High stereoselectivity, green chemistry, no protecting groups needed | Limited substrate scope, enzyme availability and stability | 60-90% |

| Chemical Glycosylation with Protecting Groups | Uses acetyl, benzyl, or benzylidene protecting groups, classical approach | Reliable stereochemistry control, well-established methods | Multiple protection/deprotection steps, low atom economy | 40-85% |

Protecting Group Chemistry in Sugar Conjugation

The complex structure of kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside necessitates sophisticated protecting group strategies to achieve selective functionalization of specific hydroxyl groups during synthesis.

Benzyl Ether Protecting Groups

Benzyl ethers represent the most commonly employed permanent protecting groups in carbohydrate synthesis due to their exceptional stability under both acidic and basic conditions [17] [14]. These groups are typically removed by hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere. The stability of benzyl ethers makes them ideal for complex multi-step syntheses where multiple functional group manipulations are required [18].

In the synthesis of flavonoid glycosides, benzyl protection of phenolic hydroxyl groups on the kaempferol aglycon prevents unwanted side reactions during glycosylation. The orthogonal nature of benzyl ether cleavage allows for simultaneous deprotection with other reducible groups [17].

Participating Protecting Groups

Acetyl and benzoyl esters serve dual functions as protecting groups and stereodirecting elements through neighboring group participation [14]. When positioned at the C2 carbon of glycosyl donors, these groups assist in the departure of the leaving group and provide anchimeric assistance to form 1,2-trans glycosidic linkages [14]. This mechanism is particularly important for achieving β-glucose linkages in the synthesis of the disaccharide component.

Recent developments include improved ester protecting groups such as 4-acetoxy-2,2-dimethylbutanoyl (ADMB) and methylsulfonylethoxycarbonyl (Msc) groups, which offer enhanced selectivity and milder removal conditions [14].

Regioselective Protection Strategies

Benzylidene acetals provide an elegant solution for simultaneous protection of vicinal diols while maintaining regioselectivity [14] [15]. The 4,6-O-benzylidene acetal is particularly valuable in glucose derivatives as it protects two hydroxyl groups while leaving the C2 and C3 positions available for further functionalization.

Silyl protecting groups, particularly tert-butyldiphenylsilyl (TBDPS), offer orthogonal protection that is stable to acidic and basic conditions but readily removed with fluoride sources [14]. This orthogonality is crucial for complex synthetic sequences requiring selective deprotection at specific stages.

| Protecting Group Type | Removal Conditions | Advantages | Applications |

|---|---|---|---|

| Benzyl Ethers | Hydrogenolysis (H₂/Pd-C) | Stable to acids/bases, easy removal | Permanent protection |

| Acetyl Esters | Base hydrolysis (NaOMe/MeOH) | Participating group, β-selectivity | Temporary protection, C2 participation |

| Benzylidene Acetals | Acid hydrolysis (AcOH/H₂O) | Regioselective protection | Simultaneous 4,6-OH protection |

| Silyl Ethers (TBDPS) | Fluoride (TBAF) | Orthogonal to other groups | Selective OH protection |

Catalytic Approaches for Stereoselective Coumaroylation

The introduction of the trans-p-coumaroyl moiety at the 6-position of the terminal glucose unit represents a critical step in the synthesis of kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside. Several catalytic approaches have been developed to achieve this transformation with high regioselectivity and stereochemical control.

Enzymatic Coumaroylation with Acyltransferases

The most biologically relevant approach involves the use of specialized acyltransferases that catalyze the transfer of p-coumaroyl groups from activated CoA thioesters to acceptor molecules [19] [20]. p-Coumaroyl-CoA:monolignol transferases (PMTs) represent a class of BAHD superfamily enzymes that exhibit high specificity for p-coumaroyl-CoA as the acyl donor [21] [22].

Flavonol-3-O-triglucoside O-coumaroyltransferase (EC 2.3.1.173) specifically catalyzes the transfer of p-coumaroyl groups to the 6-position of terminal glucose residues in flavonol triglucosides [23]. This enzyme demonstrates remarkable regioselectivity, preferentially acylating the primary hydroxyl group of the terminal glucose unit [24].

The enzymatic mechanism involves formation of a ternary complex between the enzyme, p-coumaroyl-CoA donor, and the flavonoid glycoside acceptor [19]. The reaction proceeds through nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the p-coumaroyl-CoA thioester, resulting in formation of the ester linkage with concomitant release of coenzyme A [25].

BAHD Acyltransferase Family Enzymes

BAHD acyltransferases represent a diverse family of enzymes capable of catalyzing the transfer of various hydroxycinnamoyl-CoA substrates to phenolic acceptors [19] [26]. These enzymes have evolved sophisticated active site architectures that accommodate both the acyl donor and acceptor substrates while ensuring high regioselectivity [26].

Recent structural and biochemical studies have revealed that BAHD enzymes utilize a conserved catalytic mechanism involving a key histidine residue that facilitates proton transfer during the acylation reaction [26]. The enzyme COSY from Arabidopsis thaliana represents a unique example of a BAHD enzyme that catalyzes intramolecular acyl transfer in coumarin biosynthesis [26].

Chemical Coumaroylation Methods

Chemical approaches to coumaroylation typically involve activation of p-coumaric acid derivatives followed by coupling with the target substrate [27]. Traditional methods employ carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) to facilitate ester bond formation [27].

More recent developments include the use of enzymatic transesterification reactions catalyzed by lipases [28]. These biocatalytic approaches offer improved selectivity compared to chemical methods while operating under milder reaction conditions. Lipase-catalyzed acylation using vinyl coumarate as the acyl donor has demonstrated particular success in the modification of flavonoid glycosides [29].

| Catalyst System | Substrate Specificity | Mechanism | Selectivity | Typical Conditions |

|---|---|---|---|---|

| p-Coumaroyl-CoA:Monolignol Transferase (PMT) | p-Coumaroyl-CoA + sinapyl alcohol preferred | CoA-activated ester transfer | High regioselectivity for monolignols | Physiological pH, 30°C, CoA cofactor |

| BAHD Acyltransferases | Various hydroxycinnamoyl-CoA substrates | Acyl-CoA dependent transfer | Broad substrate tolerance | pH 7-8, 25-37°C, CoA cofactor |

| Flavonol-3-O-triglucoside O-coumaroyltransferase | p-Coumaroyl-CoA + flavonol triglucosides | Specific 6-position glycoside acylation | Specific for 6-position of terminal glucose | pH 7.5, 30°C, Mg²⁺ cofactor |

Green Chemistry Innovations in Flavonoid Derivatization

The synthesis of complex flavonoid derivatives such as kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside increasingly emphasizes sustainable and environmentally friendly methodologies. Green chemistry principles have driven the development of innovative approaches that minimize waste, reduce energy consumption, and eliminate hazardous reagents.

Enzymatic Processes as Green Alternatives

Enzymatic synthesis represents the pinnacle of green chemistry in flavonoid derivatization [30] [31]. Enzymes operate under mild conditions, exhibit exceptional selectivity, and are inherently biodegradable [31]. The use of glycosidases and glycosyltransferases eliminates the need for protecting groups, dramatically reducing the number of synthetic steps and associated waste generation [30].

Recent advances in enzyme engineering have expanded the substrate scope of biocatalysts, enabling the synthesis of non-natural flavonoid derivatives [31]. Directed evolution techniques have been employed to develop glycosidases with altered regioselectivity and enhanced stability [30]. The application of immobilized enzymes has further improved the sustainability of these processes by enabling enzyme reuse and facilitating product recovery [32].

Solvent-Free and Water-Based Synthesis

The elimination of organic solvents represents a major advancement in green flavonoid chemistry [28]. Solvent-free conditions have been successfully applied to enzymatic acylation reactions, achieving complete conversion with high productivity [28]. These approaches demonstrate excellent atom economy and simplified workup procedures.

Water-based synthesis offers additional environmental benefits including non-toxicity, recyclability, and cost-effectiveness [33]. Aqueous enzymatic glycosylation has been demonstrated for various flavonoid substrates, with reverse hydrolysis conditions optimized to maximize product formation [34] [35]. The use of water as the reaction medium also facilitates the application of natural enzyme systems without the need for organic co-solvents.

Flow Chemistry and Process Intensification

Continuous flow chemistry has emerged as a powerful tool for sustainable flavonoid synthesis [36]. Flow reactors enable precise control over reaction parameters, improved heat and mass transfer, and reduced reaction times. The continuous nature of flow processes eliminates the need for large solvent volumes and enables direct product isolation.

Recent developments include the integration of enzymatic and chemical transformations in flow systems, creating efficient cascade processes for complex molecule synthesis [36]. The co-immobilization of enzymes and whole cells in covalent organic frameworks (COFs) has demonstrated remarkable efficiency in cascade biocatalytic processes [36].

Biocatalytic Cascades and Multi-Enzyme Systems

One-pot multi-enzyme systems represent an elegant approach to complex flavonoid synthesis while maintaining high atom economy [37]. The integration of multiple enzymatic transformations eliminates intermediate isolation and purification steps, significantly reducing waste generation and processing time.

Pathway engineering approaches have been employed to construct artificial biosynthetic routes for flavonoid derivatives in recombinant microorganisms [37]. These systems combine the selectivity of natural enzymes with the efficiency of engineered metabolic pathways, enabling the production of complex molecules from simple starting materials.

| Green Chemistry Approach | Environmental Benefits | Key Advantages | Applications in Flavonoid Chemistry | Sustainability Metrics |

|---|---|---|---|---|

| Enzymatic Glycosylation | No protecting groups, biodegradable catalysts | High selectivity, mild conditions | Glycoside synthesis, deglycosylation | E-factor: 1-5, renewable catalysts |

| Solvent-Free Reactions | Eliminates organic solvents | High atom economy, simplified workup | Acetylation, esterification reactions | E-factor: 0.1-1, minimal waste |

| Water-Based Synthesis | Non-toxic solvent, recyclable | Safety, cost-effective | Aqueous glycosylation, hydrolysis | Green solvent, biodegradable |

| Biocatalytic Cascades | One-pot reactions, atom economy | Multiple transformations, efficiency | Complex flavonoid derivative synthesis | Atom economy >80% |